molecular formula C21H30N4O B5334948 N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide

N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide

Cat. No.: B5334948
M. Wt: 354.5 g/mol
InChI Key: XNWZKUMTRCIXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide, also known as SBI-0206965, is a small molecule inhibitor of the protein kinase TBK1. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In

Mechanism of Action

N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide works by inhibiting the activity of TBK1, a protein kinase that plays a critical role in various cellular processes, including inflammation, immune response, and cell survival. TBK1 is activated by various stimuli, such as viral infection and cellular stress, and phosphorylates downstream targets, such as IRF3 and NF-κB, which regulate the expression of genes involved in inflammation and immune response.
Inhibition of TBK1 by this compound prevents the activation of downstream targets, leading to a reduction in inflammation and immune response. Furthermore, inhibition of TBK1 by this compound also leads to a reduction in cell survival and proliferation, making it a potential therapeutic target in cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of TBK1 by this compound has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve disease symptoms in animal models of autoimmune disorders.
Furthermore, inhibition of TBK1 by this compound has also been shown to reduce tumor growth and sensitize cancer cells to chemotherapy and immunotherapy. This is due to the role of TBK1 in promoting cell survival and proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide in lab experiments is its specificity for TBK1. This allows for the selective inhibition of TBK1 without affecting other protein kinases, reducing the potential for off-target effects.
However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its use in certain assays. Furthermore, the potency of this compound can vary depending on the cell type and experimental conditions, which can affect the reproducibility of results.

Future Directions

There are several future directions for the research of N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide. One area of research is the development of more potent and selective TBK1 inhibitors, which can improve the efficacy and reduce the potential for off-target effects.
Furthermore, the role of TBK1 in various diseases, such as cancer and autoimmune disorders, is still not fully understood. Future research can focus on elucidating the downstream targets and pathways regulated by TBK1, which can provide insight into the mechanisms of disease and potential therapeutic targets.
Finally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, can also be explored. The synergistic effects of combining TBK1 inhibitors with other therapies can improve the efficacy and reduce the potential for drug resistance.

Synthesis Methods

The synthesis of N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide involves a multi-step process. The first step involves the reaction of 1-isobutyl-1H-imidazole-5-carbaldehyde with 4-piperidinemethanol in the presence of a base to form the intermediate compound. The intermediate is then reacted with 3-(bromomethyl)benzoic acid in the presence of a catalyst to form the final product. The purity and yield of the product can be improved by using various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is cancer, where TBK1 has been shown to play a critical role in promoting tumor growth and survival. Inhibition of TBK1 by this compound has been shown to reduce tumor growth and sensitize cancer cells to chemotherapy and immunotherapy.
In addition to cancer, this compound has also been investigated for its potential use in treating autoimmune disorders, such as multiple sclerosis and lupus. TBK1 has been shown to play a role in the activation of immune cells and the production of pro-inflammatory cytokines. Inhibition of TBK1 by this compound has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune disorders.
Furthermore, this compound has also been studied for its potential use in viral infections, such as influenza and herpes simplex virus. TBK1 has been shown to play a critical role in the antiviral response of cells, and inhibition of TBK1 by this compound has been shown to reduce viral replication and improve survival in animal models of viral infections.

Properties

IUPAC Name

N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-3-(piperidin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-16(2)14-25-15-23-12-20(25)13-24-21(26)19-5-3-4-18(11-19)10-17-6-8-22-9-7-17/h3-5,11-12,15-17,22H,6-10,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWZKUMTRCIXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC=C1CNC(=O)C2=CC=CC(=C2)CC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.